セリバスタチンナトリウム
概要
説明
科学的研究の応用
Chemistry: Cerivastatin serves as a valuable tool for studying lipid metabolism and enzyme inhibition.
Biology: Researchers explore its effects on cell proliferation, apoptosis, and signaling pathways.
Medicine: Despite its withdrawal, cerivastatin’s impact on cardiovascular health remains a topic of interest.
Industry: Its synthesis and formulation contribute to drug development.
作用機序
- セリバスタチンは、肝臓酵素HMG-CoA還元酵素を競合的に阻害します。
- この酵素を阻害することにより、コレステロール合成を抑制し、LDL受容体をアップレギュレートし、循環からのLDLコレステロールの肝臓への取り込みを高めます。
生化学分析
Biochemical Properties
Cerivastatin sodium interacts with the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, which is responsible for converting HMG-CoA to mevalonate . This interaction inhibits the enzyme, thereby reducing the endogenous synthesis of cholesterol .
Cellular Effects
Cerivastatin sodium has a high affinity for liver tissue, the target site of action . By inhibiting HMG-CoA reductase in liver cells, Cerivastatin sodium reduces the production of cholesterol, impacting cellular metabolism and potentially influencing cell signaling pathways and gene expression related to cholesterol synthesis and regulation .
Molecular Mechanism
The mechanism of action of Cerivastatin sodium involves competitive inhibition of HMG-CoA reductase . By binding to the active site of this enzyme, Cerivastatin sodium prevents the conversion of HMG-CoA to mevalonate, a crucial step in the biosynthesis of cholesterol .
Temporal Effects in Laboratory Settings
Cerivastatin sodium is readily and completely absorbed from the gastrointestinal tract, with plasma concentrations reaching a peak 2 to 3 hours postadministration followed by a monoexponential decay with an elimination half-life (t½,β) of 2 to 3 hours . No accumulation is observed on repeated administration .
Dosage Effects in Animal Models
While specific dosage effects in animal models are not mentioned in the available literature, the pharmacokinetics of Cerivastatin sodium are linear, with maximum plasma concentration (C max) and area under the concentration-time curve (AUC) proportional to the dose over the range of 0.05 to 0.8mg .
Metabolic Pathways
Cerivastatin sodium is exclusively cleared via metabolism. No unchanged drug is excreted . It is subject to two main oxidative biotransformation reactions: demethylation of the benzylic methyl ether moiety leading to the metabolite M-1 and stereoselective hydroxylation of one methyl group of the 6-isopropyl substituent leading to the metabolite M-23 .
Transport and Distribution
Cerivastatin sodium is highly bound to plasma proteins (>99%). The volume of distribution at steady state of about 0.3 L/kg indicates that the drug penetrates only moderately into tissue . Preclinical studies have shown a high affinity for liver tissue .
準備方法
- セリバスタチンは特定の経路で合成されますが、詳細な合成手順は広く公開されていません。
- 工業生産方法には、化学合成、精製、および製剤化が含まれます。
化学反応の分析
- セリバスタチンは、酸化、還元、置換などのさまざまな反応を受けます。
- 一般的な試薬には、酸化剤(例:KMnO₄)、還元剤(例:LiAlH₄)、求核置換試薬(例:NaOH)などがあります。
- 主な生成物には、セリバスタチン自体とその代謝物が含まれます。
科学研究への応用
化学: セリバスタチンは、脂質代謝と酵素阻害を研究するための貴重なツールです。
生物学: 研究者は、細胞増殖、アポトーシス、シグナル伝達経路への影響を調査しています。
医学: 撤退後も、セリバスタチンが心血管の健康に与える影響は興味深いテーマです。
産業: その合成と製剤は、医薬品開発に貢献しています。
類似化合物との比較
- セリバスタチンのユニークな点は、その効力と忍容性です。
- 類似の化合物には、アトルバスタチン、シンバスタチン、ロサルバスタチンなどの他のスタチンが含まれます。
生物活性
Cerivastatin sodium, a synthetic statin, is primarily recognized for its potent ability to inhibit HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis. This article delves into its biological activity, pharmacokinetics, and clinical implications, supported by data tables and relevant research findings.
Cerivastatin functions as a competitive inhibitor of HMG-CoA reductase. By blocking this enzyme, it effectively reduces the conversion of HMG-CoA to mevalonate, a precursor in the cholesterol synthesis pathway. This inhibition leads to decreased cholesterol levels in hepatic cells, which subsequently stimulates the synthesis of LDL receptors, enhancing the uptake of LDL particles from the bloodstream.
Key Mechanism Insights:
- Ki Value : Cerivastatin has a Ki value of , making it significantly more potent than lovastatin, which has a Ki value of .
- Inhibition in HepG2 Cells : The IC50 value for cerivastatin in human hepatoma cells is .
Pharmacokinetics
Cerivastatin is characterized by its rapid absorption and elimination profiles:
- Absorption : It is completely absorbed from the gastrointestinal tract with an absolute bioavailability of approximately 60% due to first-pass metabolism .
- Peak Plasma Concentration : Achieved 2 to 3 hours post-administration.
- Half-Life : The elimination half-life is about 2 to 3 hours .
- Protein Binding : Over 99% bound to plasma proteins, indicating limited tissue distribution outside the liver .
Table 1: Pharmacokinetic Parameters of Cerivastatin
Parameter | Value |
---|---|
Bioavailability | ~60% |
Peak Plasma Time | 2-3 hours |
Elimination Half-Life | 2-3 hours |
Protein Binding | >99% |
Volume of Distribution | ~0.3 L/kg |
Metabolism
Cerivastatin undergoes extensive hepatic metabolism primarily through cytochrome P450 enzymes (CYP2C8 and CYP3A4), producing active metabolites M-1 and M-23:
- Metabolite M-1 : Formed via demethylation.
- Metabolite M-23 : Formed via hydroxylation.
Both metabolites exhibit similar potency to cerivastatin itself .
Table 2: Metabolite Profiles
Metabolite | Formation Pathway | Activity Level |
---|---|---|
M-1 | Demethylation (CYP2C8/CYP3A4) | Active |
M-23 | Hydroxylation (CYP2C8) | Active |
M-24 | Combination of M-1 and M-23 | Not detectable in plasma |
Clinical Efficacy
Cerivastatin has been shown to significantly lower various lipid parameters:
- Total Cholesterol : Reduces plasma total cholesterol levels.
- LDL-C Reduction : Demonstrated reductions in low-density lipoprotein cholesterol (LDL-C) and apolipoprotein B.
- Triglycerides : Notable decreases in triglyceride levels were observed .
Case Studies
- Hypercholesterolemia Treatment :
- Atherosclerosis Progression :
Safety Profile and Side Effects
Despite its efficacy, cerivastatin was withdrawn from the market due to severe side effects including rhabdomyolysis when used in combination with certain other drugs. Monitoring for drug interactions remains critical due to its metabolism via CYP enzymes.
特性
CAS番号 |
143201-11-0 |
---|---|
分子式 |
C26H34FNNaO5 |
分子量 |
482.5 g/mol |
IUPAC名 |
sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C26H34FNO5.Na/c1-15(2)25-21(11-10-19(29)12-20(30)13-23(31)32)24(17-6-8-18(27)9-7-17)22(14-33-5)26(28-25)16(3)4;/h6-11,15-16,19-20,29-30H,12-14H2,1-5H3,(H,31,32);/b11-10+;/t19-,20-;/m1./s1 |
InChIキー |
UVXVKMCFVDNBCD-QCVDVZFFSA-N |
SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)[O-])O)O.[Na+] |
異性体SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)/C=C/[C@H](C[C@H](CC(=O)O)O)O.[Na] |
正規SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)O)O)O.[Na] |
外観 |
Off-White Solid |
melting_point |
197-199°C |
Key on ui other cas no. |
143201-11-0 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
6-Heptenoic acid, 7-(4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-bis(1-methylethyl)-3-pyridinyl)-3,5-dihydroxy-, monosodium salt, (S-(R*,S*-(E)))- 7-(4-(4-fluorophenyl)-2,6-diisopropyl-5-(methoxymethyl)pyrid-3-yl)-3,5-dihydroxy-6-heptenoate sodium salt Bay w 6228 Baycol cerivastatin cerivastatin sodium Certa Kazak Lipobay rivastatin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cerivastatin sodium exert its lipid-lowering effect?
A1: Cerivastatin sodium is a synthetic, enantiomerically pure, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitor. [, , ] HMG-CoA reductase is the rate-limiting enzyme in the mevalonate pathway, responsible for cholesterol biosynthesis. By inhibiting this enzyme, cerivastatin sodium effectively reduces cholesterol synthesis in the liver. This, in turn, leads to increased hepatic uptake of low-density lipoprotein cholesterol (LDL-C) from the bloodstream, ultimately lowering plasma cholesterol levels. [, , , ]
Q2: What is the molecular formula and weight of cerivastatin sodium?
A2: Unfortunately, the provided research papers do not specify the exact molecular formula and weight of cerivastatin sodium.
Q3: How is cerivastatin sodium metabolized, and does it interact with other drugs?
A3: Cerivastatin sodium is primarily metabolized by the cytochrome P450 (CYP) enzyme, specifically CYP2C8, with a minor contribution from CYP3A4. [, ] It exhibits a dual metabolic pathway involving demethylation (metabolite M-1) and hydroxylation (metabolite M-23). [] Despite being a CYP3A4 substrate, cerivastatin sodium demonstrates a low potential for clinically relevant interactions with CYP3A4 inhibitors, such as erythromycin and itraconazole. [, ]
Q4: Does cerivastatin sodium interact with the immunosuppressant tacrolimus?
A4: Research indicates a moderate elevation of cerivastatin sodium systemic exposure when co-administered with tacrolimus in liver transplant recipients. [] While this interaction does not appear to be CYP3A4-mediated, the exact mechanism is thought to involve inhibition of active hepatic transport processes, particularly biliary excretion. []
Q5: What is the clinical efficacy of cerivastatin sodium in treating hypercholesterolemia?
A6: Clinical trials have demonstrated the effectiveness of cerivastatin sodium in lowering total cholesterol, LDL-C, and triglyceride levels in patients with primary hypercholesterolemia. [, , , ] A dose-dependent reduction in serum lipid levels was observed, with a higher dosage (0.3 mg/day) proving more effective than a lower dosage (0.15 mg/day) in patients with severe hypercholesterolemia. []
Q6: What are the safety concerns associated with cerivastatin sodium?
A7: While effective in lowering cholesterol levels, cerivastatin sodium has been associated with an increased risk of rhabdomyolysis, a serious condition involving muscle breakdown. [, ] This risk appears higher compared to other statins and is particularly pronounced when cerivastatin sodium is used in combination with gemfibrozil or at higher doses. [, ] These safety concerns ultimately led to the withdrawal of cerivastatin sodium from the market in 2001. [, ]
Q7: What analytical methods are used to quantify cerivastatin sodium in pharmaceutical formulations?
A8: High-performance liquid chromatography (HPLC) coupled with fluorescence detection is a commonly employed method for quantifying cerivastatin sodium and its metabolites in pharmaceutical preparations and biological samples. [, , ] This method offers high sensitivity and selectivity, allowing for accurate determination of drug concentrations. [, ]
Q8: Are there any known alternative compounds or approaches for achieving similar therapeutic effects?
A10: Yes, other HMG-CoA reductase inhibitors, collectively known as statins, are available and widely used for managing hypercholesterolemia. These include atorvastatin, simvastatin, pravastatin, and rosuvastatin. [, , , ] Each statin possesses a unique pharmacological profile, including potency, efficacy, and potential for adverse effects. [, , , ]
Q9: Has cerivastatin sodium shown any potential in other areas of research, such as cancer therapy?
A11: Interestingly, recent research suggests that cerivastatin sodium may act as a selective inhibitor of RNA polymerase I, an enzyme crucial for ribosome biogenesis and cell growth. [, ] Preliminary studies indicate antiproliferative effects of cerivastatin sodium against certain human cancer cell lines, hinting at its potential as a targeted anticancer therapeutic. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。